molecular formula C24H22N4O3S3 B15106092 N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide

N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide

Cat. No.: B15106092
M. Wt: 510.7 g/mol
InChI Key: KRPRWUUOEIYWFA-QNGOZBTKSA-N
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Description

N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide is a synthetically designed small molecule recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity. The compound functions by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby suppressing its autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. This mechanism is critical for halting pathological angiogenesis, the process of new blood vessel formation that supplies tumors with oxygen and nutrients. Research into this benzenesulfonamide derivative is primarily focused on oncology, where it serves as a valuable chemical probe for investigating VEGFR-2-driven tumor progression, metastasis, and for evaluating anti-angiogenic therapeutic strategies in cellular and animal models. The molecular structure incorporates a (Z)-5-arylidene-4-thiazolidinone core, a pharmacophore known for its strong binding affinity to kinase domains, linked to a sulfonamide moiety that enhances solubility and pharmacokinetic properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Studies on structurally similar compounds with the 5-arylidene-4-thiazolidinone scaffold have demonstrated significant anti-angiogenic and antiproliferative effects against various cancer cell lines.

Properties

Molecular Formula

C24H22N4O3S3

Molecular Weight

510.7 g/mol

IUPAC Name

N,N-dimethyl-3-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C24H22N4O3S3/c1-4-13-27-23(29)21(33-24(27)32)15-18-16-28(19-10-6-5-7-11-19)25-22(18)17-9-8-12-20(14-17)34(30,31)26(2)3/h4-12,14-16H,1,13H2,2-3H3/b21-15-

InChI Key

KRPRWUUOEIYWFA-QNGOZBTKSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide typically involves multistep reactions. The process begins with the preparation of the thiazolidinone ring, followed by the formation of the pyrazole ring, and finally, the introduction of the sulfonamide group. Common reagents used in these reactions include aldehydes, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related derivatives:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Functional Groups Pharmacological Notes
Target Compound Allyl (C₃H₅) on thiazolidinone C₂₄H₂₄N₄O₃S₃* ~518.7† Sulfonamide, thioxo, Z-methylidene Hypothesized kinase inhibition
4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide sec-Butyl (C₄H₉) on thiazolidinone C₂₅H₂₆N₄O₃S₃ 526.7 Sulfonamide, thioxo, Z-methylidene Increased lipophilicity vs. allyl
N-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide 4-Chlorophenyl on pyrazole; benzamide C₂₇H₂₀ClN₅O₂S₂ 570.1 Benzamide, Cl-substituent, Z-methylidene Enhanced electronic effects; possible cytotoxicity
4-(diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide Diethylsulfamoyl; propargyl on benzothiazole C₂₄H₂₆N₄O₄S₂ 530.7 Diethylsulfamoyl, benzothiazolylidene Higher lipophilicity; potential CNS activity

*Estimated based on substituent differences vs. .
†Calculated based on molecular formula.

Key Observations:

The diethylsulfamoyl group in increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce renal clearance .

Electronic Effects :

  • The 4-chlorophenyl group in introduces electron-withdrawing effects, which could enhance binding to electron-rich enzyme pockets (e.g., ATP-binding sites in kinases) .
  • The thioxo (C=S) group in all compounds contributes to hydrogen bonding and metal chelation, a common feature in metalloenzyme inhibitors .

Pharmacological Implications

While direct activity data for the target compound is unavailable, insights can be drawn from analogues:

  • Kinase Inhibition : Fluorinated chromene derivatives () and pyrazole-thiazole hybrids () highlight the relevance of Z-configuration and sulfonamide groups in kinase binding .

Q & A

Basic: What are the common synthetic pathways for synthesizing this compound, and how are key intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the assembly of the thiazolidinone and pyrazole moieties, followed by coupling with the benzenesulfonamide group. Key steps include:

  • Thiazolidinone formation : Cyclocondensation of mercaptoacetic acid derivatives with allyl-substituted carbonyl precursors under acidic conditions.
  • Pyrazole synthesis : 1,3-Dipolar cycloaddition of diazo compounds with alkyne or enamine intermediates.
  • Stereoselective coupling : Use of palladium catalysts for Z-configuration retention in the thiazolidinone-methylidene group .

Intermediate Characterization:

  • HPLC-MS : Monitors reaction progress and purity.
  • 1H/13C NMR : Assigns proton/carbon environments (e.g., sulfonamide -SO2NH- at δ 3.1–3.3 ppm in DMSO-d6) .
StepKey ReactionConditions/CatalystsCharacterization Techniques
1Thiazolidinone formationHCl/EtOH, refluxTLC, FT-IR (C=O at 1680–1720 cm⁻¹)
2Pyrazole couplingPd(PPh3)4, DMF, 80°CHPLC-MS, 1H NMR
3Sulfonamide introductionSOCl2, pyridine13C NMR (sulfonamide C at δ 44–46 ppm)

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Resolves proton/carbon environments (e.g., Z-configuration double bond at δ 6.8–7.2 ppm for vinyl protons) .
  • X-ray Crystallography : Validates stereochemistry and supramolecular packing (SHELX for refinement; ORTEP for visualization) .
  • FT-IR : Confirms thioxo (C=S, 1240–1280 cm⁻¹) and carbonyl (C=O, 1680 cm⁻¹) groups .
TechniqueKey ParametersStructural InsightsReferences
X-ray DiffractionBond angles, torsion anglesZ-configuration, π-π stacking
1H NMRCoupling constants (J = 10–12 Hz for Z-isomer)Stereochemical assignment

Advanced: How can contradictions between crystallographic data and computational models for the Z-configuration be resolved?

Methodological Answer:
Discrepancies arise from dynamic effects (e.g., solvent interactions in solution vs. solid-state). Strategies include:

  • Multi-software validation : Refine X-ray data with SHELXL and compare with DFT-optimized geometries (B3LYP/6-31G* basis set).
  • Temperature-dependent NMR : Assess conformational flexibility in solution .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···O contacts) influencing crystallographic packing .
ApproachPurposeTools/Software
Crystallographic refinementValidate Z-configurationSHELXL , Olex2
DFT calculationsCompare gas-phase vs. solid-stateGaussian, ORCA

Advanced: What experimental strategies mitigate challenges in isolating intermediates during multi-step synthesis?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time and side products (e.g., 30% yield improvement in pyrazole coupling at 100°C, 150 W) .
  • DoE (Design of Experiments) : Optimizes parameters (temperature, catalyst loading) via response surface methodology .
  • Purification techniques : Use of preparative HPLC with C18 columns and gradient elution (ACN/H2O + 0.1% TFA) .
ChallengeStrategyOutcome
Low intermediate solubilityUse of DMF/THF mixtures20–30% higher recovery
Stereochemical driftChiral stationary phase (CSP) chromatography>98% ee retention

Advanced: How do non-covalent interactions influence the compound’s supramolecular assembly and biological interactions?

Methodological Answer:

  • Intermolecular forces : π-π stacking (aryl groups), hydrogen bonding (sulfonamide NH···O), and S···O interactions drive crystal packing .
  • Biological target binding : Molecular docking (AutoDock Vina) identifies H-bond interactions with kinase active sites (e.g., EGFR-TK).
  • Validation techniques :
    • SC-XRD : Resolves H-bond networks in co-crystals .
    • ITC (Isothermal Titration Calorimetry) : Quantifies binding thermodynamics with proteins .
Interaction TypeExperimental TechniqueBiological Relevance
π-π stackingX-ray crystallographyEnhances stability in enzyme pockets
H-bondingFT-IR, ITCSpecificity in target binding

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